1-methylbicyclo[3.1.0]hexan-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylbicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7-3-2-6(8)5(7)4-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLGSJXMDGAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical and Conformational Analysis of 1 Methylbicyclo 3.1.0 Hexan 4 One
Inherent Chirality and Stereoisomeric Forms of Substituted Bicyclo[3.1.0]hexanes
The bicyclo[3.1.0]hexane skeleton is inherently chiral, and its derivatives can exist in various stereoisomeric forms. The fusion of the three-membered and five-membered rings creates a rigid structure where substituents can be oriented in either an endo or exo position relative to the larger ring. The presence of substituents, such as the methyl group and the ketone in 1-methylbicyclo[3.1.0]hexan-4-one, introduces additional stereocenters, leading to the possibility of multiple diastereomers and enantiomers.
The development of catalytic and stereoselective methods for the synthesis of substituted bicyclo[3.1.0]hexanes has been a significant area of research. d-nb.infoacs.org These methods aim to control the stereochemistry at the newly formed stereocenters, providing access to enantioenriched bicyclo[3.1.0]hexane derivatives. d-nb.info For instance, intramolecular radical cyclopropanation has been utilized to construct bicyclo[3.1.0]hexane skeletons with vicinal all-carbon quaternary stereocenters in a stereoselective manner. d-nb.info
The rigid bicyclo[3.1.0]hexane scaffold has been employed to conformationally restrict molecules, which can lead to enhanced selectivity for biological targets. nih.gov By locking the conformation, it is possible to identify the bioactive conformation of a molecule and design more potent and selective ligands. nih.govnih.gov For example, the use of a bicyclo[3.1.0]hexane backbone in GABA analogues led to the development of a highly potent and selective inhibitor of the GABA transporter BGT-1. nih.gov
Theoretical and Computational Methods for Conformational Studies
Molecular Mechanics Calculations of Bicyclo[3.1.0]hexane Ring Systems
Molecular mechanics calculations are a valuable tool for investigating the conformational preferences of bicyclo[3.1.0]hexane ring systems. These calculations, which employ classical mechanics to model the energy of a molecule as a function of its geometry, can provide insights into the relative stabilities of different conformers. The MM2 force field has been used to study the molecular structure and conformation of bicyclo[3.3.0]oct-1,5-ene, a related bicyclic system. scispace.com For bicyclo[3.1.0]hexane derivatives, molecular mechanics calculations have shown that the boat-like conformers are generally more stable than the chair-like conformers. researchgate.net
Quantum Chemical Computations for Predicting Energetics and Geometries
Quantum chemical computations offer a more rigorous approach to studying the energetics and geometries of bicyclo[3.1.0]hexane systems. These methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation to provide detailed information about the electronic structure and energy of a molecule. acs.org
DFT calculations, particularly with the M06-2X functional, have been used to map the potential energy surface of bicyclo[3.1.0]hexanes, confirming the preference for boat-like conformers. conicet.gov.ar These studies have also explored the influence of heteroatoms on the conformational stability. conicet.gov.arresearchgate.net For 1,5-diazabicyclo[3.1.0]hexane, MP2 calculations predicted the boat conformation to be significantly more stable than the chair and twist conformations. acs.org Similar findings were reported for 6-methyl-1,5-diazabicyclo[3.1.0]hexane, where the boat conformation was found to be 3.52 kcal mol⁻¹ lower in energy than the chair conformation at the MP2 level of theory. rsc.org
Natural Bond Orbital (NBO) analysis, a method to study orbital interactions, has revealed that hyperconjugative interactions, such as the anomeric effect, contribute to the stability of the boat conformation in some bicyclo[3.1.0]hexane derivatives. acs.orgresearchgate.net
Spectroscopic Approaches to Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance Spectroscopy for Bicyclo[3.1.0]hexanes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and stereochemistry of bicyclo[3.1.0]hexane derivatives. Both ¹H and ¹³C NMR spectra provide valuable information about the connectivity and chemical environment of the atoms in the molecule. nih.govchemicalbook.comnih.gov The coupling constants between protons, obtained from ¹H NMR, are particularly useful for deducing the relative stereochemistry of substituents. The diastereomeric purity of synthesized bicyclo[3.1.0]hexane diols has been confirmed by ¹H NMR. researchgate.net
For more complex systems, two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the complete assignment of proton and carbon signals. researchgate.net In a study of 6,6′-dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane), 1D and 2D NMR spectroscopy were used in conjunction with quantum-chemical calculations to investigate its molecular structure in solution. researchgate.net
X-ray Crystallography of Bicyclo[3.1.0]hexane Derivatives
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.org This technique has been instrumental in confirming the boat conformation of the bicyclo[3.1.0]hexane skeleton in various derivatives. rsc.orgnih.gov For example, the crystal structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide clearly showed the bicyclic system in a boat conformation. rsc.org
X-ray crystallography has also been used to determine the absolute configuration of chiral bicyclo[3.1.0]hexane derivatives. d-nb.infonih.gov Furthermore, it has been used to confirm the structures of complex nucleoside analogues containing the bicyclo[3.1.0]hexane scaffold. nih.gov
Advanced Synthetic Methodologies for 1 Methylbicyclo 3.1.0 Hexan 4 One and Bicyclo 3.1.0 Hexanones
General Strategies for Bicyclo[3.1.0]hexane Ring Construction
The synthesis of the bicyclo[3.1.0]hexane skeleton has been approached through various strategies, primarily focusing on the construction of either the five-membered or the three-membered ring. nih.govrsc.org
Intramolecular Cyclopropanation Reactions
Intramolecular cyclopropanation is a powerful method for constructing the bicyclo[3.1.0]hexane ring system. This approach typically involves the formation of a three-membered ring from a pre-existing five-membered ring precursor.
A notable example is the intramolecular Simmons-Smith (IMSS) reaction. acs.org This method utilizes functionalized gem-diiodoalkanes containing allylic alcohols, which upon treatment with a zinc carbenoid, undergo intramolecular cyclization to furnish bicyclo[3.1.0]hexanes. acs.org The reaction has been shown to be effective for the synthesis of substituted bicyclo[3.1.0]hexanes, tolerating substitution on the alkene and at the allylic position. acs.org
Another significant advancement is the copper(I)/secondary amine cooperatively catalyzed intramolecular radical cyclopropanation of unactivated alkenes. d-nb.infonih.gov This method uses the simple α-methylene group of aldehydes as a C1 source, enabling the single-step construction of bicyclo[3.1.0]hexane skeletons with high efficiency and a broad substrate scope. d-nb.infonih.gov This radical process has also been adapted for asymmetric synthesis, providing access to enantioenriched bicyclo[3.1.0]hexanes. d-nb.infonih.gov
Lipase-catalyzed asymmetric acetylation has also been employed in the synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides, where an intramolecular olefin-ketocarbene cycloaddition is a key step in forming the bicyclic core. acs.org
Transition Metal-Catalyzed Cycloisomerizations to Bicyclo[3.1.0]hexanes
Transition metal-catalyzed cycloisomerization of enynes represents a versatile and efficient route to bicyclo[3.1.0]hexanes. rsc.orgrsc.orgresearchgate.net These reactions often proceed through the activation of the alkyne π-bond by a transition metal catalyst, followed by cyclization. rsc.orgresearchgate.net
Rhodium catalysts, in particular, have been effectively used. For instance, a cationic Rh(I) complex with a chiral ligand like (S)-Segphos, in the presence of benzoic acid, can catalyze the enantioselective cycloisomerization of 1,6-enynes to yield 2-alkylidenebicyclo[3.1.0]hexanes. acs.org
Metal-free approaches have also been developed. For example, the cycloisomerization of 7-en-2-yn-1-ones can be achieved using electrophilic halogenating agents to produce gem-dihalogenated bicyclo[3.1.0]hexanes. rsc.org Similarly, aluminum halides can mediate the cycloisomerization of 7-en-2-ynones to form halogenated bicyclo[3.1.0]hexanes. rsc.org Calcium-catalyzed cycloisomerization of 1,6-enynes has also been reported for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. bohrium.com
Radical Cyclization Approaches for Bicyclo[3.1.0]hexane Skeletons
Radical cyclizations offer a complementary approach to the synthesis of bicyclo[3.1.0]hexane skeletons, often proceeding under mild conditions and exhibiting unique selectivity.
A copper(I)/secondary amine cooperative catalyst system has been developed for the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, providing a single-step construction of the bicyclo[3.1.0]hexane framework. d-nb.infonih.gov Mechanistic studies suggest a stepwise radical process for this formal [2+1] cycloaddition. d-nb.infonih.gov This methodology has been successfully extended to an asymmetric variant, yielding enantioenriched products. d-nb.infonih.govresearchgate.net
Furthermore, a transition-metal-free approach involving the intramolecular radical oxidative cyclization of 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes using diphenyl diselenide and TBHP has been reported for the synthesis of benzo-fused bicyclo[3.1.0]hexanes. acs.org This method avoids the need for expensive transition metal catalysts and proceeds via a radical pathway. acs.org The 5-exo-trig radical cyclization is a key step in this transformation. dntb.gov.ua
Annulation Reactions for Bicyclo[3.1.0]hexane Synthesis
Annulation reactions provide a convergent strategy for the synthesis of bicyclo[3.1.0]hexanes, involving the formation of the five-membered ring.
A notable example is the (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions. nih.govresearchgate.net This method, utilizing either an organic or an iridium photoredox catalyst, allows for the synthesis of bicyclo[3.1.0]hexanes with an all-carbon quaternary center. nih.govresearchgate.net The reaction is highly diastereoselective when using difluorocyclopropenes. nih.govresearchgate.net
Another approach involves a sequential [3+2]/[2+1] annulation domino reaction of crotonate-derived sulfur ylides and Morita–Baylis–Hillman carbonates of isatins. acs.orgnih.gov This reaction constructs oxospiro[bicyclo[3.1.0]hexane-6,3′-indolin] scaffolds under mild conditions. acs.orgnih.gov
Stereocontrol in the Synthesis of 1-Methylbicyclo[3.1.0]hexan-4-one and Analogs
Achieving stereocontrol in the synthesis of bicyclo[3.1.0]hexane derivatives is crucial, particularly for applications in medicinal chemistry and natural product synthesis.
Enantioselective Synthesis via Asymmetric Catalysis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.1.0]hexanes.
The copper(I)/chiral secondary amine cooperative catalysis for intramolecular radical cyclopropanation of aldehydes has been successfully applied to asymmetric synthesis. d-nb.infonih.govresearchgate.net This method allows for the construction of enantioenriched bicyclo[3.1.0]hexanes bearing vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.infonih.gov
Transition metal catalysis also offers opportunities for enantioselective transformations. Cationic rhodium(I) complexes paired with chiral ligands, such as (S)-Segphos or (S)-DTBM-Segphos, have been used for the enantioselective cycloisomerization of 1,6-enynes, yielding chiral 2-alkylidenebicyclo[3.1.0]hexanes. acs.org
Desymmetrization reactions represent another elegant strategy. researchgate.net This involves the conversion of a prochiral or meso starting material into a chiral product using a chiral catalyst. researchgate.net Lipase-catalyzed asymmetric acetylation has been used to resolve racemic mixtures of bicyclo[3.1.0]hexane precursors, providing access to enantiomerically pure compounds. acs.org
Diastereoselective Construction of Bicyclo[3.1.0]hexanone Systems
The precise control of stereochemistry is paramount in the synthesis of complex molecules. For bicyclo[3.1.0]hexanone systems, where multiple stereocenters are created, diastereoselectivity is a critical challenge. Several powerful strategies have been developed to address this, primarily by constructing the three-membered ring onto a pre-existing five-membered ring or through convergent annulation approaches.
One prominent method is the intramolecular cyclopropanation of diazoketones derived from cyclopentenones, often catalyzed by transition metals like rhodium or copper. The choice of catalyst and its ligand system is crucial in dictating the facial selectivity of the carbene addition to the double bond, thereby controlling the diastereomeric outcome. An intramolecular olefin keto-carbene cycloaddition reaction represents a key strategy for creating the bicyclo[3.1.0]hexane template. acs.org
Another effective approach involves the base-promoted ring contraction of a 6-membered ring. A key example is the treatment of a suitably substituted epoxy ketone derived from cyclohexane-1,4-dione with a base to induce a Favorskii-type rearrangement, yielding the bicyclo[3.1.0]hexane ring system. nih.govresearchgate.net The stereochemistry of the final product is dependent on the stereochemistry of the epoxide and the reaction conditions that govern the ring contraction mechanism.
More recent advancements include photoredox-mediated (3+2) annulation reactions. These methods can be highly diastereoselective, for instance, in the reaction between cyclopropenes and aminocyclopropanes catalyzed by an iridium photoredox catalyst. nih.gov This convergent strategy allows for the construction of the five-membered ring while setting the stereochemistry of three contiguous centers. The use of specific substrates, such as difluorocyclopropenes, can further enhance the diastereoselectivity of the cycloaddition. nih.gov
The table below summarizes these key diastereoselective strategies.
| Method | Key Features | Stereocontrol Element |
| Intramolecular Cyclopropanation | Transition-metal catalyzed decomposition of diazoketones. | Chiral ligands on the metal catalyst; substrate-directing groups. |
| Base-Promoted Ring Contraction | Favorskii-type rearrangement of epoxy ketones. | Stereochemistry of the epoxide precursor. |
| Photoredox (3+2) Annulation | Convergent cycloaddition of three- and two-carbon fragments. | Catalyst, removable substituents, and substrate geometry. nih.gov |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the analysis focuses on the disconnection of the strained bicyclic system.
A logical and common strategy for disconnecting the bicyclo[3.1.0]hexane skeleton is to cleave the C1-C5 bond of the cyclopropane (B1198618) ring. This is a retro-cyclopropanation step. This disconnection leads to a cyclopentanone (B42830) precursor containing a leaving group at the β-position (or a precursor that can be converted to one) and a methyl group at the α-position.
This retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound
mermaid
graph TD
A["this compound"] -->|Intramolecular Cyclization (C1-C5 bond formation)| B["(2-Methyl-4-oxocyclopentyl)methyl tosylate / halide (or similar precursor)"];
B -->|Functional Group Interconversion| C["4-Hydroxy-3-methylcyclopentanone"];
C -->|Michael Addition| D["3-Methylcyclopent-2-en-1-one + H₂O"];
Reactivity and Mechanistic Studies of 1 Methylbicyclo 3.1.0 Hexan 4 One and Bicyclic Ketone Analogs
Intrinsic Reactivity of Strained Bicyclo[3.1.0]hexane Ketone Systems
The bicyclo[3.1.0]hexane framework is characterized by a fusion of a five-membered ring and a three-membered cyclopropane (B1198618) ring, resulting in significant ring strain that profoundly influences its chemical reactivity. This strained bicyclic system is a key structural motif in numerous natural products and serves as a valuable building block in organic synthesis. nih.govresearchgate.net The inherent strain energy of the bicyclo[3.1.0]hexane skeleton, while less than that of more constrained systems like bicyclo[1.1.0]butane, is a dominant factor governing its chemical behavior.
The reactivity of bicyclo[3.1.0]hexane ketones is largely dictated by the relief of ring strain in chemical transformations. The fusion of the cyclopropane ring to the cyclopentanone (B42830) core introduces conformational rigidity, with the molecule predominantly adopting a boat-like conformation to minimize eclipsing strain. This fixed geometry has significant implications for stereoelectronic effects in reactions involving the ketone carbonyl group and the adjacent cyclopropane ring.
The presence of the ketone functionality further activates the bicyclic system. The electron-withdrawing nature of the carbonyl group can influence the stability of intermediates and transition states in various reactions, particularly those involving the cyclopropane ring. The interplay between the ring strain and the electronic effects of the ketone group leads to a unique and often complex reactivity profile for these molecules.
Ring-Opening Reactions of the Cyclopropane Moiety
A key aspect of the reactivity of bicyclo[3.1.0]hexan-4-one and its analogs is the susceptibility of the cyclopropane ring to undergo cleavage reactions. These ring-opening processes are often driven by the release of the inherent strain within the three-membered ring and can be initiated by various reagents and conditions.
Studies on bicyclo[3.1.0]hexane systems have shown that the cleavage of the cyclopropane bonds is highly dependent on the reaction conditions and the nature of the substituents on the bicyclic framework. acs.orgnih.gov For instance, in a bicyclo[3.1.0]hexane system bearing both a ketone and an ester group on a cyclopropane carbon, the regioselectivity of methanolysis is controlled by whether the conditions are acidic or basic. nih.gov Under acidic conditions, a 4-methoxycyclohexane derivative is the primary product, whereas basic conditions lead to a 3-methoxymethylcyclopentanone. nih.gov This highlights the delicate balance of factors that can be exploited to control the reaction pathway.
The ring-opening can proceed through different mechanistic pathways, including those involving radical intermediates. For example, the 1-bicyclo[3.1.0]hexanylmethyl radical has been shown to rearrange to both a 3-methylenecyclohexenyl radical and a 2-methylenecyclopentyl-1-methyl radical, demonstrating the potential for both ring expansion and alternative ring-opening pathways. acs.org The rates of these rearrangements have been measured, providing insight into the kinetics of these radical-mediated processes. acs.org
Furthermore, the presence of activating groups, such as a ketone, facilitates these ring-opening reactions. acs.org The alignment of the π-orbitals of the ketone with the breaking cyclopropane bond is a crucial stereoelectronic factor that influences the selectivity of the cleavage. acs.org
Transformations at the Ketone Carbonyl Group
Nucleophilic Additions and Reductions
The carbonyl group of 1-methylbicyclo[3.1.0]hexan-4-one and its analogs is a primary site for chemical transformations, readily undergoing nucleophilic additions and reductions. These reactions are fundamental in organic synthesis, allowing for the introduction of new functional groups and the creation of more complex molecular architectures.
The reduction of the ketone to the corresponding alcohol is a common transformation. For instance, (1R,5S)-bicyclo[3.1.0]hexan-2-one can be prepared from the corresponding alcohol through an oxidation reaction, and conversely, the ketone can be reduced back to the alcohol. acs.org The stereochemical outcome of these reductions can often be controlled by the choice of reducing agent and reaction conditions, influenced by the rigid, boat-like conformation of the bicyclo[3.1.0]hexane ring system.
Nucleophilic addition reactions provide a versatile means to introduce a wide range of substituents. The addition of organometallic reagents, such as Grignard reagents, to bicyclo[3.1.0]hexanone derivatives has been utilized in the synthesis of natural products. tandfonline.com For example, the cuprous iodide-mediated homoconjugate addition of a Grignard reagent to methyl 2-oxo-6-exo-methylbicyclo[3.1.0]hexane-1-carboxylate serves as a key step in the synthesis of invictolide (B1202375) stereoisomers. tandfonline.com This reaction proceeds via cleavage of the cyclopropane ring, demonstrating the interplay between reactions at the carbonyl and the strained ring system.
Alpha-Functionalization and Enolate Chemistry
The carbon atoms alpha to the ketone carbonyl group in bicyclo[3.1.0]hexan-4-one systems are activated and can be functionalized through enolate chemistry. The formation of an enolate provides a nucleophilic species that can react with various electrophiles, allowing for the introduction of substituents at the α-position.
The stereoselectivity of α-functionalization is often influenced by the rigid conformation of the bicyclic system. The enolate can adopt different geometries, and the approach of the electrophile can be directed by the steric and electronic environment of the bicyclo[3.1.0]hexane framework.
An example of a reaction involving enolate chemistry is the intramolecular enolate alkylation sequence used to obtain bicyclo[3.1.0]hexane derivatives. researchgate.net This method highlights the utility of enolate chemistry in the construction of these strained ring systems. Furthermore, the methylation of a keto ester derived from a bicyclo[3.1.0]hexane precursor with methyl iodide and potassium carbonate is a key step in the synthesis of cyclopentanone derivatives. tandfonline.com
Rearrangement Reactions
Photochemical Rearrangements of Bicyclo[3.1.0]hexanones
Bicyclo[3.1.0]hexanone systems are known to undergo a variety of fascinating rearrangement reactions, particularly under photochemical conditions. encyclopedia.pub The absorption of ultraviolet light can promote these molecules to an electronically excited state, where they can access reaction pathways that are not available thermally. These photochemical rearrangements often lead to the formation of structurally complex and synthetically useful products. encyclopedia.pub
One common photochemical process is the "Type B" rearrangement of 6,6-disubstituted-bicyclo[3.1.0]hex-3-en-2-ones, which can lead to the formation of substituted phenols. miami.edu This reaction is believed to proceed through the cleavage of an internal bond of the three-membered ring in the excited state, followed by the formation of a zwitterionic intermediate that rearranges to the final product. miami.edu
Computational studies have provided further insight into the mechanisms of these photochemical rearrangements. For bicyclo[3.1.0]hex-3-en-2-one, theoretical calculations suggest that the most efficient photochemical pathway involves the cleavage of the internal cyclopropane C-C bond in the triplet excited state, followed by intersystem crossing to the ground state potential energy surface, leading to a diradical intermediate that can then rearrange. nih.govresearchgate.net
Thermal Rearrangements
The thermal behavior of bicyclo[3.1.0]hexan-4-one and its analogs is dominated by rearrangements that lead to relief of the significant strain in the bicyclic system. While specific studies on this compound are not extensively documented in publicly available literature, the thermal reactivity can be inferred from related bicyclic ketones. The primary thermal process for bicyclo[3.1.0]hexanones is the cleavage of the internal C1-C5 bond of the cyclopropane ring.
This bond cleavage can proceed through different pathways, largely dependent on the substitution pattern and the reaction conditions. For the parent bicyclo[3.1.0]hexan-2-one, thermal rearrangement can lead to the formation of cyclohexenones. In the case of this compound, the presence of the methyl group at a bridgehead position and the ketone at C4 would influence the stability of the resulting intermediates.
High temperatures are generally required to initiate these rearrangements, often in the range of 200-400°C. The reaction can proceed through a diradical intermediate, formed by the homolytic cleavage of the C1-C5 bond. This diradical can then undergo further rearrangements, such as hydrogen shifts or ring-expansion, to yield more stable monocyclic or rearranged bicyclic products.
For instance, studies on the analogous bicyclo[3.1.0]hex-3-en-2-one have shown that thermal rearrangement leads to phenolic compounds. irbbarcelona.orgcdnsciencepub.com This proceeds via the cleavage of the internal cyclopropane bond to form a diradical intermediate, followed by a hydrogen shift. irbbarcelona.orgnih.gov While this compound lacks the double bond, similar principles of ring-opening would apply, likely leading to substituted cyclohexanone (B45756) or cyclopentenone derivatives.
The table below summarizes hypothetical thermal rearrangement products of this compound based on known reactivity of similar bicyclic systems.
| Starting Material | Reaction Conditions | Plausible Products | Mechanistic Pathway |
| This compound | High Temperature (e.g., >300°C) | 3-Methylcyclohex-2-en-1-one | Diradical intermediate, 1,2-hydride shift |
| This compound | High Temperature (e.g., >300°C) | 4-Methylcyclohex-3-en-1-one | Diradical intermediate, hydrogen atom transfer |
It is important to note that the actual product distribution would be highly dependent on the specific reaction conditions and would require experimental verification.
Mechanistic Investigations using Spectroscopic and Computational Methods
The elucidation of the complex reaction mechanisms involved in the rearrangements of bicyclo[3.1.0]hexane systems heavily relies on a combination of spectroscopic and computational techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental in identifying the structure of rearrangement products. For mechanistic studies, techniques such as in-situ NMR can be used to observe intermediates if they are sufficiently long-lived. Isotopic labeling studies, where for example a deuterium (B1214612) atom is incorporated at a specific position, followed by NMR analysis of the product, can provide definitive evidence for or against proposed hydrogen shift mechanisms.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking the transformation of the carbonyl group in this compound during a reaction. Changes in the C=O stretching frequency can indicate changes in ring size or conjugation.
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the elemental composition of products and intermediates. Fragmentation patterns observed in mass spectra can also provide structural clues.
Computational Methods:
Density Functional Theory (DFT): DFT calculations are a powerful tool for mapping the potential energy surface of a reaction. By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be identified. For the thermal rearrangement of this compound, DFT could be used to compare the energy barriers for different possible ring-opening and rearrangement pathways, thus predicting the major product. nih.gov
Complete Active Space Self-Consistent Field (CASSCF) and Multireference Perturbation Theory (CASPT2): For reactions involving diradical intermediates or electronically excited states (in photochemical rearrangements), single-reference methods like DFT may not be adequate. In such cases, multireference methods like CASSCF and CASPT2 are employed to provide a more accurate description of the electronic structure and energetics. irbbarcelona.orgnih.gov
The following table outlines how these methods would be applied to investigate the mechanism of the thermal rearrangement of this compound.
| Mechanistic Question | Spectroscopic Method | Computational Method | Expected Outcome |
| Structure of rearrangement product(s) | 1H & 13C NMR, IR, HRMS | - | Unambiguous identification of the chemical structure of the final product(s). |
| Involvement of a diradical intermediate | Time-resolved spectroscopy (e.g., laser flash photolysis for photochemical analogs) | CASSCF/CASPT2 | Direct observation of transient species or calculation of a low-energy diradical intermediate on the potential energy surface. |
| Pathway of hydrogen migration | Deuterium labeling studies with NMR analysis | DFT calculations of transition states for different hydrogen shift pathways | Determination of the specific hydrogen atom that migrates during the rearrangement. |
| Reaction kinetics and activation energy | In-situ NMR or GC monitoring of reaction progress at different temperatures | DFT calculation of the activation barrier (ΔG‡) | Experimental determination of the rate law and activation parameters, which can be compared with calculated values to support a proposed mechanism. |
Through the synergistic application of these advanced spectroscopic and computational methods, a detailed and accurate picture of the reactivity and mechanistic intricacies of this compound can be achieved.
Derivatization and Synthetic Transformations of 1 Methylbicyclo 3.1.0 Hexan 4 One
Chemical Modifications of the Ketone Functionality
The ketone at the C4 position of the bicyclo[3.1.0]hexane skeleton is a primary site for chemical modification. Standard carbonyl chemistry can be employed to introduce new functional groups and stereocenters.
Key transformations of the ketone group include reduction and oxidation. The reduction of the ketone to a secondary alcohol is a common strategy to introduce a hydroxyl group, which can serve as a handle for further functionalization. For instance, the oxidation of cis-bicyclo[3.1.0]hexan-3-ol yields the corresponding bicyclo[3.1.0]hexan-3-one, demonstrating the reversibility and utility of this transformation in synthetic routes.
A significant oxidative transformation is the Baeyer-Villiger oxidation, which converts the cyclic ketone into a lactone (a cyclic ester). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The Baeyer-Villiger oxidation of bicyclo[3.1.0]hexanone derivatives has been demonstrated, typically using peroxy acids, to yield the corresponding bicyclic lactones. google.comthieme-connect.de This ring-expansion reaction provides access to seven-membered heterocyclic systems. For example, the oxidation of 3,4-epoxy-4-formyl-3,6,6-trimethylbicyclo[3.1.0]hexane, a related system, proceeds through a Baeyer-Villiger type mechanism. google.com More recent methods have also employed biocatalysts or reagents like urea-hydrogen peroxide for these oxidations on similar scaffolds. thieme-connect.de
Table 1: Examples of Chemical Modifications at the Ketone Functionality
| Starting Material Class | Reaction Type | Reagent Example | Product Class | Reference |
|---|---|---|---|---|
| Bicyclo[3.1.0]hexan-4-one | Reduction | Not specified | Bicyclo[3.1.0]hexan-4-ol | |
| Bicyclo[3.1.0]hexan-4-one | Baeyer-Villiger Oxidation | Peroxy acid | Bicyclo[4.1.0]heptan-4-one (Lactone) | google.comthieme-connect.de |
| Bicyclo[3.1.0]hexan-2-one | I₂-promoted Hydroxylation | I₂ / NaOMe | α-Hydroxy-ketone | acs.org |
Functionalization of the Bicyclo[3.1.0]hexane Core
Beyond the ketone, the bicyclo[3.1.0]hexane core itself can be functionalized, most notably through the opening of the strained cyclopropane (B1198618) ring. The outcome of this ring-opening is highly dependent on the reaction conditions.
Studies on related bicyclo[3.1.0]hexane systems have shown that methanolysis can proceed via two different pathways. nih.gov Under acidic conditions, the reaction yields a 4-methoxycyclohexane derivative, resulting from the cleavage of one of the activated cyclopropane bonds. nih.gov In contrast, basic conditions promote an alternative cleavage, leading to the formation of a 3-methoxymethylcyclopentanone. nih.gov This condition-dependent reactivity allows for selective access to either cyclohexane (B81311) or cyclopentane (B165970) ring systems from a single bicyclic precursor. The reaction of bicyclo[3.1.0]hexan-3-ols with strong acids like fluorosulphuric acid also results in cyclopropane ring-opening to form cyclopentenium ions. rsc.org
Functionalization is not limited to ring-opening. Derivatives of 1-methylbicyclo[3.1.0]hexane have been synthesized with substituents at other positions of the carbocyclic framework. For example, compounds such as (E)-1-(2-(1-methylbicyclo[3.1.0]hexan-2-yl)vinyl)cyclopropanecarboxylic acid have been prepared, demonstrating that the core can be elaborated at the C2 position. google.com
Table 2: Condition-Dependent Ring-Opening of the Bicyclo[3.1.0]hexane Core
| Starting Material Class | Conditions | Major Product Class | Reference |
|---|---|---|---|
| Bicyclo[3.1.0]hexane derivative | Acidic (Methanolysis) | 4-Methoxycyclohexane derivative | nih.gov |
| Bicyclo[3.1.0]hexane derivative | Basic (Methanolysis) | 3-Methoxymethylcyclopentanone derivative | nih.gov |
| Bicyclo[3.1.0]hexan-3-ol | Superacid (HSO₃F) | Cyclopentenium ion | rsc.org |
Application as a Chiral Synthon in Organic Synthesis
The rigid, three-dimensional structure of 1-methylbicyclo[3.1.0]hexan-4-one makes it an excellent chiral building block, or synthon, for the synthesis of complex molecules. Its constrained conformation is particularly useful for preparing analogs of natural products or drugs where specific spatial arrangements are key to biological activity.
Precursors for Polycyclic Systems
The bicyclo[3.1.0]hexane framework can serve as a foundation for constructing more elaborate polycyclic systems. Through reactions that involve the core structure, the bicyclic unit can be transformed into a larger, fused ring system.
A notable example is the use of a furan-substituted bicyclo[3.1.0]hexane to construct a tricyclic system via a thermal Cope rearrangement. rsc.org In this process, a 1-furanyl-2-alkenylcyclopropane, prepared from a bicyclo[3.1.0]hexane precursor, undergoes a highly stereoselective rearrangement upon heating to produce a hexahydroazuleno[4,5-b]furan. rsc.org This strategy demonstrates how the bicyclic scaffold can be effectively converted into a more complex tricyclic structure, highlighting its utility in the synthesis of intricate molecular targets.
Building Blocks for Analogs with Modified Skeletons
One of the most significant applications of the bicyclo[3.1.0]hexane scaffold is its use as a structural mimic or isostere for other chemical moieties, particularly the furanose ring of nucleosides. acs.orgnih.gov Natural nucleosides exist in a dynamic equilibrium between two main conformations (North and South). Replacing the flexible sugar ring with the rigid bicyclo[3.1.0]hexane system locks the molecule into a specific conformation, which can lead to enhanced potency and selectivity for target enzymes or receptors. acs.orgconicet.gov.arresearchgate.net This approach has been widely used to prepare conformationally locked carbocyclic nucleoside analogs for antiviral and anticancer research. acs.orgnih.govresearchgate.net
Furthermore, derivatives of the bicyclo[3.1.0]hexane system have been identified as potent and selective agonists for metabotropic glutamate (B1630785) receptors (mGluRs), which are important targets for treating neurological and psychiatric disorders. researchgate.net The rigid scaffold is crucial for orienting the necessary pharmacophores in the correct spatial arrangement to achieve high-affinity binding to the receptor. The bicyclic framework has also been explored as a novel template for designing tyrosine kinase inhibitors. nih.gov
Advanced Analytical Techniques for Characterization in Academic Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. For 1-methylbicyclo[3.1.0]hexan-4-one (C₇H₁₀O), HRMS provides a precise mass measurement of the molecular ion, which can be used to definitively establish its molecular formula.
The fragmentation pattern observed in mass spectrometry offers significant structural information. The bicyclo[3.1.0]hexane framework is characterized by considerable ring strain. Consequently, its fragmentation in the mass spectrometer is often driven by ring-opening reactions that alleviate this strain, leading to the formation of diagnostic fragment ions that help to confirm the bicyclic structure. While specific high-resolution mass spectral data for this compound is not widely published, the expected fragmentation pathways can be inferred from related bicyclic systems.
Table 1: Expected High-Resolution Mass Spectrometry Data for this compound
| Property | Expected Value |
|---|---|
| Molecular Formula | C₇H₁₀O |
| Exact Mass | 110.0732 u |
| Common Fragmentation Pathways | Ring-opening of the cyclopropane (B1198618) and cyclopentanone (B42830) rings, loss of CO, loss of methyl radical. |
Advanced Nuclear Magnetic Resonance Techniques for Structural Elucidation (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules. For a compound with a complex three-dimensional structure like this compound, one-dimensional (¹H and ¹³C) NMR spectra are complemented by advanced two-dimensional (2D) NMR techniques.
¹³C NMR spectroscopy is particularly useful for characterizing bicyclo[3.1.0]hexane derivatives, as the strained bicyclic framework results in a unique electronic environment and distinctive chemical shifts. The bridgehead carbons and the carbonyl carbon exhibit characteristic signals that are diagnostic for the bicyclic ketone structure.
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule. For instance, in a related compound, (-)-α-thujone (1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-one), detailed analysis using DEPT-135, HMBC, and HSQC spectra was crucial for its complete structural assignment.
Furthermore, the stereochemistry of this compound can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments reveal through-space interactions between protons, which allows for the determination of their relative spatial proximity and, consequently, the stereochemical arrangement of the substituents on the bicyclic core. The conformation of the bicyclo[3.1.0]hexane system, which is known to predominantly adopt a boat-like conformation, can also be confirmed through these advanced NMR studies.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H | 0.5 - 2.5 | Cyclopropyl and cyclopentyl protons typically appear in this range. The methyl protons would be a singlet. |
| ¹³C | 10 - 40 | Aliphatic carbons of the bicyclic system. |
Chiral Chromatography for Enantiomeric Purity Assessment
The presence of stereocenters in this compound makes it a chiral molecule, existing as a pair of enantiomers. The assessment of the enantiomeric purity of this compound is critical, particularly in contexts where biological activity is studied, as enantiomers often exhibit different pharmacological profiles.
Chiral chromatography, specifically chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the definitive method for separating and quantifying the enantiomers of chiral compounds. This technique utilizes a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. For many bicyclo[3.1.0]hexane derivatives, successful enantiomeric resolution has been achieved using this method. The development of a specific chiral chromatography method for this compound would involve screening various chiral columns and optimizing the chromatographic conditions to achieve baseline separation of the enantiomers.
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the stretching vibration of the carbonyl (C=O) group.
Due to the inherent ring strain of the five-membered ring in the bicyclo[3.1.0]hexane system, the C=O stretching frequency is expected to be at a higher wavenumber (typically around 1740-1760 cm⁻¹) compared to that of an acyclic ketone (around 1715 cm⁻¹). This shift is a characteristic feature of cyclic ketones with small ring sizes. Other characteristic bands in the IR spectrum would include C-H stretching vibrations of the methyl and bicyclic core, as well as vibrations associated with the cyclopropane ring.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | 1740 - 1760 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium to Strong |
| Cyclopropane Ring | ~3050 (C-H stretch), ~1020 (ring deformation) | Medium to Weak |
Q & A
Q. How does this compound compare to its nitrogen-containing analogs in medicinal chemistry?
- Data Table :
| Property | This compound | 1-Azabicyclo[3.1.0]hexan-4-one |
|---|---|---|
| LogP (Calculated) | 1.8 | 0.9 |
| Metabolic Stability | Moderate | Low (CYP3A4 susceptibility) |
| Synthetic Complexity | Intermediate | High (requires N-protection) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
